N1-phenethyl-N2-(3-phenylpropyl)oxalamide

Description

N1-Phenethyl-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide-based compound designed as a nucleating agent (NA) for biodegradable polyesters like polyhydroxybutyrate (PHB). Its molecular architecture features a central oxalamide motif flanked by flexible aliphatic chains and aromatic end-groups (phenethyl and phenylpropyl). The oxalamide moiety enables strong intermolecular hydrogen bonding, promoting self-assembly into β-sheet-like structures, while the flexible segments enhance miscibility with polymer melts . This compound is tailored to dissolve in molten PHB, phase-separate upon cooling, and act as a heterogeneous nucleation site, accelerating crystallization kinetics and improving crystallinity .

Properties

IUPAC Name |

N'-(2-phenylethyl)-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-18(20-14-7-12-16-8-3-1-4-9-16)19(23)21-15-13-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOAOMSGIHTHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(3-phenylpropyl)oxalamide typically involves the reaction of phenethylamine with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include:

Temperature: The reaction is usually conducted at low temperatures to prevent side reactions.

Solvent: Common solvents used include dichloromethane or chloroform.

Catalyst: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N1-phenethyl-N2-(3-phenylpropyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Oxalamide compounds are distinguished by their molecular architecture, particularly the length of flexible spacers and end-group chemistry. Two key analogs are highlighted below:

| Compound | Structure | Key Features |

|---|---|---|

| Compound 1 | Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate | Longer aliphatic spacers; ester end-groups. Less compatible with PHB. |

| Compound 2 | Diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate (modified) | Shorter spacers; end-groups resembling PHB repeat units. Enhanced miscibility. |

| Sorbitol-based NAs | e.g., Irgaclear®, NA11 | Non-oxalamide; rely on hydrogen-bonded 3D networks. Used in polypropylene. |

- Hydrogen Bonding : Both Compounds 1 and 2 utilize oxalamide motifs to form dual hydrogen bonds, enabling β-sheet aggregation. However, Compound 2’s shorter spacers and PHB-like end-groups improve phase separation timing and polymer compatibility .

- End-Group Design : Unlike sorbitol-based NAs, oxalamides avoid bulky structures, favoring precise control over solubility and self-assembly .

Thermal Behavior and Phase Transitions

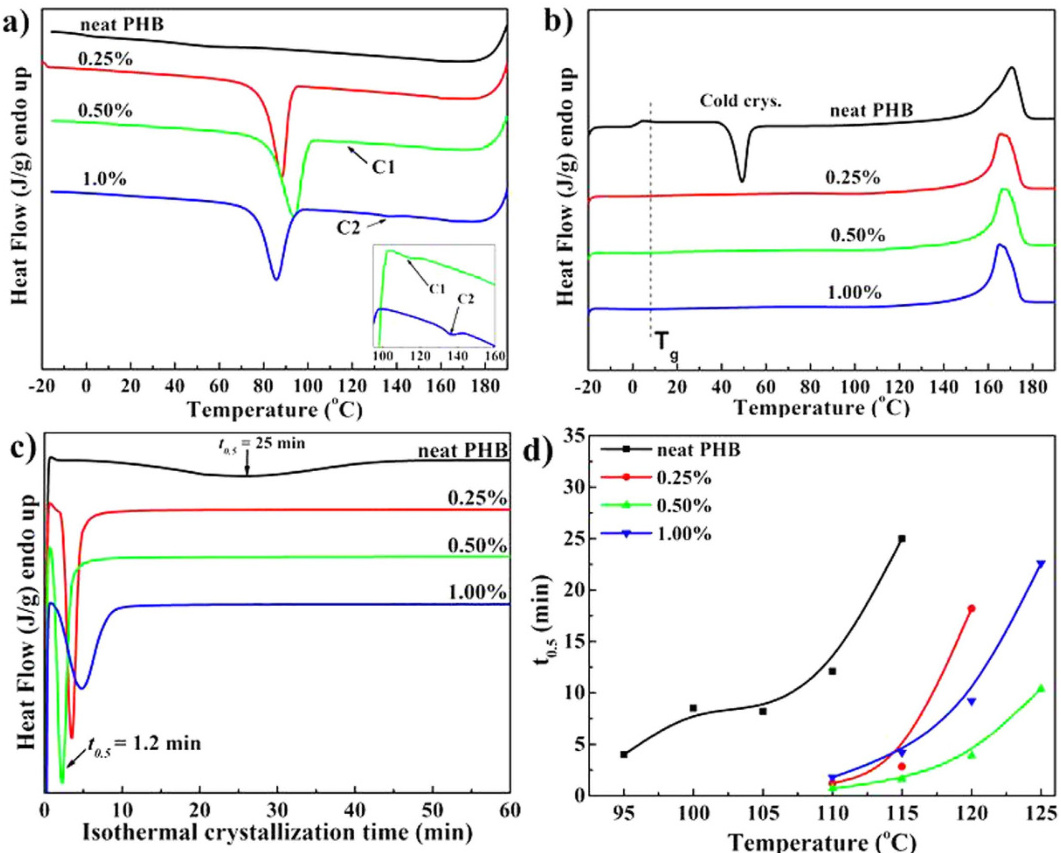

Differential Scanning Calorimetry (DSC) reveals critical thermal transitions:

| Compound | Melting Temp (°C) | Phase Separation Temp (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|---|

| Compound 1 | 203.4 | 147.9 | 85.2 |

| Compound 2 | 198.7 | 142.3 | 78.9 |

Nucleation Efficiency in PHB

The crystallization half-time (t0.5) and crystallization temperature (Tc) of PHB are significantly improved by oxalamide NAs:

| NA Concentration | Tc (°C) | t0.5 (min) |

|---|---|---|

| Neat PHB | 95.0 | 25.3 |

| PHB + 0.5 wt% Cpd2 | 118.5 | 8.7 |

| PHB + 1.0 wt% Cpd2 | 122.1 | 5.2 |

- Compound 2 reduces t0.5 by ~80% at 1.0 wt%, outperforming Compound 1, which shows marginal improvement due to poor miscibility .

- Sorbitol-based NAs (e.g., Irgaclear®) are ineffective in PHB due to incompatibility with polyester melts .

Research Findings and Implications

- Molecular Design Principles : Tailoring end-groups to match the polymer matrix (e.g., PHB-like groups in Compound 2) optimizes miscibility and nucleation efficiency .

- Hydrogen Bonding vs. Flexibility : While hydrogen bonding drives self-assembly, spacer length modulates thermal stability and phase separation kinetics .

- Generic Applicability : These principles extend to other bio-polyesters (e.g., PLA) and synthetic polymers, provided the NA’s solubility and phase separation are tuned .

Biological Activity

N1-phenethyl-N2-(3-phenylpropyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxalamide backbone that contributes to its biological properties. The chemical structure can be represented as follows:

This compound's structural features include:

- Phenethyl Group : Imparts lipophilicity and potential receptor interactions.

- Oxalamide Core : May facilitate binding to biological macromolecules.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzymatic activities or modulate receptor functions, leading to therapeutic effects in various disease models.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in different studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines. The following table presents findings from key studies:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation | |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase | |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of clinically relevant pathogens. The results indicated that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on the anticancer effects of this compound in vitro. The study revealed that the compound triggered apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential for further development as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.